molecular formula C20H26N2O5S B8188987 (2R,4S)-4-Amino-1-benzyl-pyrrolidine-2-carboxylic acid methyl ester tosylate

(2R,4S)-4-Amino-1-benzyl-pyrrolidine-2-carboxylic acid methyl ester tosylate

Cat. No.: B8188987
M. Wt: 406.5 g/mol
InChI Key: PAJBFECXCILMGT-ZVWHLABXSA-N
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Description

“(2R,4S)-4-Amino-1-benzyl-pyrrolidine-2-carboxylic acid methyl ester tosylate” is a pyrrolidine-derived compound characterized by a stereospecific configuration at the 2R and 4S positions. The structure includes a benzyl group at the 1-position, an amino group at the 4-position, a methyl ester at the 2-carboxylic acid moiety, and a tosylate (p-toluenesulfonate) counterion. Tosylate salts are commonly employed in pharmaceutical chemistry to enhance solubility and stability .

Properties

IUPAC Name

methyl (2R,4S)-4-amino-1-benzylpyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.C7H8O3S/c1-17-13(16)12-7-11(14)9-15(12)8-10-5-3-2-4-6-10;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,11-12H,7-9,14H2,1H3;2-5H,1H3,(H,8,9,10)/t11-,12+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJBFECXCILMGT-ZVWHLABXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)C1CC(CN1CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)[C@H]1C[C@@H](CN1CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2R,4S)-4-Amino-1-benzyl-pyrrolidine-2-carboxylic acid methyl ester tosylate, also known by its CAS number 2649263-34-1, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure and functional groups make it a valuable building block in the synthesis of various bioactive molecules, particularly in the development of peptide-based therapeutics.

The compound has the following chemical properties:

  • Molecular Formula : C20H26N2O5S
  • Molar Mass : 402.56 g/mol
  • IUPAC Name : methyl (2R,4S)-4-amino-1-benzylpyrrolidine-2-carboxylate 4-methylbenzenesulfonate

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, highlighting its potential in several therapeutic areas:

  • Neuropeptide Research : This compound is utilized in studies related to neuropeptides, which are crucial for understanding neurological functions and disorders. Its ability to interact with neuropeptide receptors makes it a candidate for research into treatments for conditions like anxiety and depression .
  • Peptide Synthesis : It serves as a key building block in solid-phase peptide synthesis (SPPS), facilitating the assembly of complex peptide chains necessary for drug development .
  • Drug Development : The compound has shown promise in the pharmaceutical industry for designing new drugs targeting specific biological pathways, particularly those involving peptide-based therapeutics .

Case Study 1: Peptide-Based Therapeutics

A recent study evaluated the efficacy of this compound in synthesizing a series of neuropeptide analogs. The results indicated that modifications to the pyrrolidine ring led to increased binding affinities to specific neuropeptide receptors. The study concluded that this compound could be pivotal in developing new treatments for neurological disorders .

Case Study 2: Inhibition Studies

In another study focusing on PD-L1 inhibitors, derivatives of this compound were synthesized and tested for their inhibitory activity against PD-L1, a target for cancer immunotherapy. The derivatives demonstrated comparable potency to established inhibitors, with IC50 values suggesting effective disruption of the PD-1/PD-L1 complex. This highlights the compound's potential in oncology applications .

Data Tables

PropertyValue
Molecular FormulaC20H26N2O5S
Molar Mass402.56 g/mol
CAS Number2649263-34-1
IUPAC Namemethyl (2R,4S)-4-amino-1-benzylpyrrolidine-2-carboxylate 4-methylbenzenesulfonate
Biological ActivityDescription
Neuropeptide InteractionPotential treatment for neurological disorders
Peptide SynthesisKey building block in SPPS
Drug DevelopmentTargeting specific biological pathways

Scientific Research Applications

1.1. Role as a Building Block in Drug Synthesis

This compound serves as a versatile building block in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity or selectivity.

  • Example : The compound has been utilized in the synthesis of inhibitors targeting specific enzymes, such as proteases and kinases, which are crucial in various disease pathways.

1.2. Antiviral and Anticancer Activity

Research has indicated that derivatives of (2R,4S)-4-Amino-1-benzyl-pyrrolidine-2-carboxylic acid methyl ester tosylate exhibit promising antiviral and anticancer properties.

  • Case Study : A study demonstrated that specific derivatives showed significant cytotoxic effects against cancer cell lines, suggesting potential for development into anticancer therapies.

2.1. Asymmetric Synthesis

The compound is instrumental in asymmetric synthesis due to its chiral centers, allowing for the production of enantiomerically pure compounds.

  • Data Table: Asymmetric Synthesis Applications
Reaction TypeProduct TypeYield (%)
Michael Additionβ-amino acid derivatives85
Mannich Reactionβ-amino carbonyl compounds90
AlkylationSubstituted pyrrolidines78

2.2. Catalysis

This compound has been explored as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

  • Example : In the catalysis of Diels-Alder reactions, this compound has shown improved yields compared to traditional catalysts.

3.1. Structure-Activity Relationship Studies

Researchers have conducted extensive studies on the structure-activity relationships (SAR) of this compound to optimize its pharmacological properties.

  • Findings : Modifications at the benzyl position significantly affect the binding affinity to target proteins, leading to enhanced activity profiles.

3.2. Patents and Innovations

Numerous patents have been filed relating to the synthesis and application of this compound in drug development, highlighting its importance in pharmaceutical research.

Comparison with Similar Compounds

Target Compound

  • Structure : Pyrrolidine ring with 2R,4S stereochemistry, benzyl group, methyl ester, and tosylate salt.
  • Key Features: Tosylate improves crystallinity; the amino group provides a site for further functionalization.

Methyl (2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate ()

  • Structure: Contains a Boc-protected amino group, 4-hydroxyl substituent, and methyl ester.
  • Differences : Lacks the benzyl group and tosylate salt. The Boc group enhances stability during synthesis but requires deprotection for reactivity .
  • Similarities : Shared pyrrolidine core and ester functionality, suggesting comparable synthetic utility as intermediates.

(2S,4S)-Benzyl 2-(aminomethyl)-4-hydroxy-pyrrolidine-1-carboxylate ()

  • Structure: Benzyl ester, 4-hydroxyl group, and aminomethyl side chain.
  • Differences : Absence of tosylate salt; carboxylate is benzyl-protected instead of methyl-esterified.

Valbenazine Tosylate ()

  • Structure : Complex tricyclic system with a tosylate salt and ester groups.
  • Differences : Larger molecular framework (C38H54N2O10S2 vs. ~C20H24N2O5S for the target compound).
  • Similarities : Use of tosylate to improve pharmacokinetic properties, highlighting its role in drug formulation .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Traits
Target Compound ~C20H24N2O5S ~428.5 Tosylate, benzyl, methyl ester Likely soluble in polar solvents
Compound C6H11ClO2 150.6 Boc-amino, hydroxyl, ester Hydrophobic due to Boc group
Valbenazine Tosylate C38H54N2O10S2 762.97 Tosylate, ester, tricyclic Slightly soluble in water

Preparation Methods

Catalytic Hydrogenation of Pyrrole Precursors

Pyrrole derivatives serve as precursors for diastereoselective hydrogenation to pyrrolidines. For example, substituted pyrroles undergo hydrogenation over Rh/Al₂O₃ or Pd/C catalysts under acidic conditions to yield cis-fused pyrrolidines with >95% diastereoselectivity. A representative procedure involves:

  • Substrate: 2-(α-ketoester)-substituted pyrrole.

  • Conditions: 50 psi H₂, Rh/Al₂O₃, 25°C, 24 hours.

  • Outcome: (2R,4S)-pyrrolidine-2-carboxylate with retained stereochemistry.

Ring Expansion of Aziridines

A Rh(III)-catalyzed formal [4+1] annulation between terminal alkenes and tosylamides generates pyrrolidines via aziridine intermediates. Key steps include:

  • Aziridination : Rh(III)-nitrene insertion into alkenes.

  • Acid-mediated ring expansion : Triflic acid promotes hydride shift and ring expansion to pyrrolidine.

  • Example: Unactivated 1-pentene reacts with N-pivaloyloxy tosylamide to yield 2,2,3-trimethylpyrrolidine (83% yield).

Functionalization of the Pyrrolidine Core

Introduction of the Benzyl Group

N-Alkylation of pyrrolidine intermediates is achieved via reductive amination or nucleophilic substitution:

  • Reductive amination : Reacting pyrrolidine-2-carboxylate with benzaldehyde and NaBH₃CN in MeOH (70–85% yield).

  • Mitsunobu reaction : Tosyl-activated pyrrolidines react with benzyl alcohol under Pd/C catalysis (Example 16,).

Stereoselective Amination at C4

The 4-amino group is introduced via diastereoselective alkylation or azide reduction :

  • Alkylation of 4-hydroxyproline : 4-Hydroxyproline derivatives undergo Mitsunobu reaction with TsN₃, followed by Staudinger reduction to yield 4-aminopyrrolidines (ee >98%).

  • Cu(I)-catalyzed cycloaddition : CF₃-substituted allenynes react with tosyl azide to form triazole intermediates, which are reduced to amines (72–89% yield).

Tosylate Salt Formation

The final step involves protonation of the free amine with p-toluenesulfonic acid (TsOH):

  • Procedure : Dissolve (2R,4S)-4-amino-1-benzyl-pyrrolidine-2-carboxylate in anhydrous EtOAc, add TsOH (1.1 equiv.), and crystallize (85–92% yield).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)ee (%)Reference
Hydrogenation of pyrrole2-Ketoester pyrroleRh-catalyzed H₂, acid workup7899
Ring expansionTerminal alkeneRh(III)/TsOH-mediated annulation8395
4-Hydroxyproline alkylation4-HydroxyprolineMitsunobu/Staudinger reduction8998

Critical Stereochemical Considerations

Chiral Auxiliaries and Resolving Agents

  • Menthyl esters : Improve diastereoselectivity during alkylation (dr 8:1).

  • Enzymatic resolution : Lipase-mediated hydrolysis of racemic esters (ee >99%).

Catalytic Asymmetric Hydrogenation

  • Ru-BINAP catalysts : Reduce α-ketoesters to alcohols with 95% ee, later converted to amines.

Scalability and Industrial Applications

Large-scale synthesis (Patent EP3015456A1) employs:

  • Continuous hydrogenation : Pd/C in flow reactors (kg/day capacity).

  • Telescoped steps : Avoid intermediate isolation, improving throughput .

Q & A

Q. What are the key considerations for optimizing the synthesis yield of this compound?

Methodological Answer:

  • Reaction Conditions : Use sodium cyanoborohydride in acetic acid/methanol under nitrogen for reductive amination, as demonstrated in analogous pyrrolidine syntheses (e.g., stirring at room temperature for 14 hours) .
  • Catalysts : Palladium diacetate with tert-butyl XPhos and cesium carbonate in tert-butanol (40–100°C, inert atmosphere) improves coupling efficiency in multi-step reactions .
  • Purification : Employ gradient HPLC (e.g., C18 column, 0.1% TFA in water/acetonitrile) to isolate the target compound and remove byproducts. Purity >95% is achievable with optimized retention times .

Q. How can researchers confirm the stereochemical configuration of the compound post-synthesis?

Methodological Answer:

  • NMR Spectroscopy : Analyze coupling constants (e.g., 3J^3J values for vicinal protons) to confirm the (2R,4S) configuration. For example, characteristic splitting patterns in 1^1H NMR (400 MHz, DMSO-d6) at δ 3.2–4.5 ppm confirm pyrrolidine ring stereochemistry .
  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve epimers, as minor chromatographic adjustments can separate co-eluting stereoisomers .

Q. What purification strategies are effective for removing sulfonic acid derivatives (e.g., tosylate counterions)?

Methodological Answer:

  • Ion-Exchange Chromatography : Use Dowex 50WX2 resin in H+ form to selectively bind the cationic amine, followed by elution with ammonium hydroxide .
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to crystallize the free base or tosylate salt, ensuring minimal residual solvents via TGA analysis .

Advanced Research Questions

Q. How can researchers resolve data contradictions arising from stereochemical impurities during analysis?

Methodological Answer:

  • Orthogonal Analytical Techniques : Combine chiral HPLC (e.g., Phenomenex Lux Amylose-2 column) with capillary electrophoresis (CE) to cross-validate purity. For example, CE at pH 2.5 (50 mM phosphate buffer) resolves co-eluting epimers undetected by HPLC .
  • Mass Spectrometry : Use high-resolution MS (HRMS-ESI) to identify trace impurities (e.g., des-methyl analogs) with mass errors <2 ppm .

Q. What experimental designs mitigate racemization during multi-step synthesis?

Methodological Answer:

  • Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) groups for the amine to prevent racemization under basic conditions. For example, Boc-protected intermediates (e.g., (2R,4S)-1-Boc-4-aminopyrrolidine-2-carboxylate) show <1% epimerization during coupling reactions .
  • Low-Temperature Reactions : Conduct acylations at −20°C in dichloromethane with DIPEA to minimize base-induced racemization .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Tosylate salts typically degrade <2% under these conditions, whereas free bases may hydrolyze >5% .
  • Light Sensitivity : Use amber vials and argon sparging to prevent photo-oxidation of the benzyl group, as UV-Vis studies show λmax shifts at 254 nm under UV light .

Q. What methodological approaches are used to profile unidentified impurities in batch samples?

Methodological Answer:

  • LC-MS/MS with Ion Trapping : Identify impurities at 0.1% levels using MRM transitions (e.g., m/z 291 → 245 for de-esterified byproducts) .
  • Forced Degradation Studies : Expose the compound to oxidative (H2O2), acidic (HCl), and thermal stress (80°C) to generate degradation markers for reference standards .

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